molecular formula C25H18ClN5O4 B2572003 N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-35-9

N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2572003
M. Wt: 487.9
InChI Key: WJDHOPUTAIXHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H18ClN5O4 and its molecular weight is 487.9. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have demonstrated significant in vitro antitumor activity. A study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, revealing broad-spectrum antitumor activity with potency 1.5–3.0-fold more than the positive control, 5-FU. This research indicates the potential of quinazolinone derivatives in cancer therapy, especially against CNS, renal, breast, and leukemia cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone and oxadiazole compounds have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed good antimicrobial activity, highlighting the potential for developing new antimicrobial agents from these chemical scaffolds (N. Patel & A. R. Shaikh, 2011).

Anticonvulsant Activity

Derivatives of quinazolinone, specifically designed and synthesized for anticonvulsant activity, have shown promising results in both in vivo and in silico studies. These findings suggest that quinazolinone derivatives could be potent anticonvulsant agents, with one study identifying a compound that significantly improved all experimental convulsive syndrome rates in mice without impairing motor coordination (Wassim El Kayal et al., 2019).

Analgesic and Anti-inflammatory Activities

Quinazolinone-oxadiazole conjugates have been explored for their potential analgesic and anti-inflammatory activities. A multi-step synthesis approach led to compounds that exhibited remarkable cytotoxic activity against HeLa cell lines, suggesting their utility in pain and inflammation management (F. Hassanzadeh et al., 2019).

properties

CAS RN

894259-35-9

Product Name

N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Molecular Formula

C25H18ClN5O4

Molecular Weight

487.9

IUPAC Name

N-(3-chlorophenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C25H18ClN5O4/c26-17-9-6-10-18(13-17)27-21(32)14-30-20-12-5-4-11-19(20)24(33)31(25(30)34)15-22-28-23(29-35-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,27,32)

InChI Key

WJDHOPUTAIXHOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl

solubility

soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.